

An In-depth Technical Guide to the Physical Properties of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

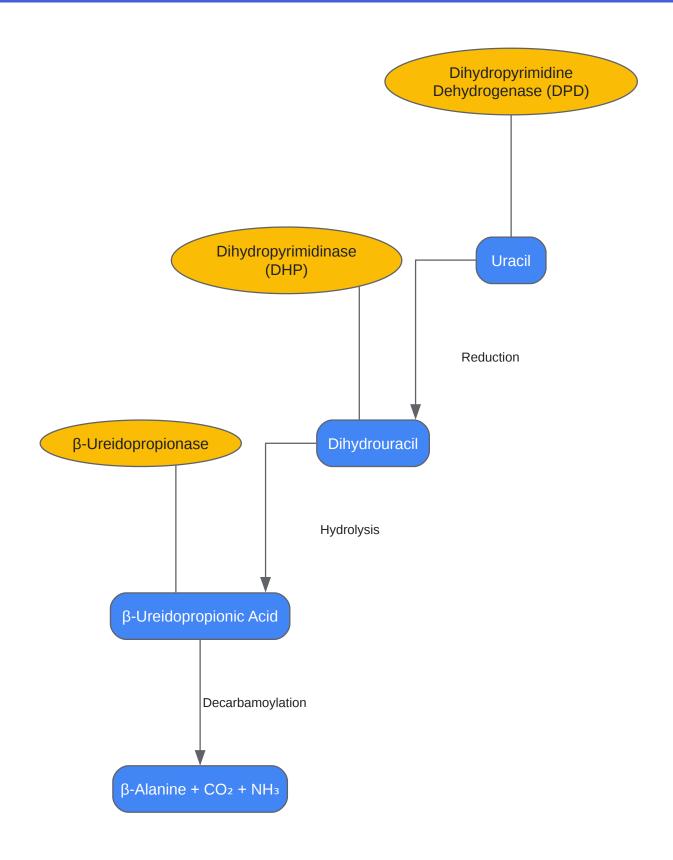
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Dihydrouracil-d4**, a deuterated isotopologue of Dihydrouracil. This document is intended to serve as a foundational resource for professionals in research and drug development, offering precise data, relevant biological context, and generalized experimental methodologies.

Core Physical and Chemical Properties

Dihydrouracil-d4, the deuterium-labeled form of Dihydrouracil, is primarily utilized as an internal standard in quantitative analyses or as a tracer in metabolic studies.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical attribute for its use in mass spectrometry-based applications. Below is a summary of its key physical properties, presented alongside those of unlabeled Dihydrouracil for comparative analysis.

Table 1: Comparative Physical Properties of **Dihydrouracil-d4** and Dihydrouracil

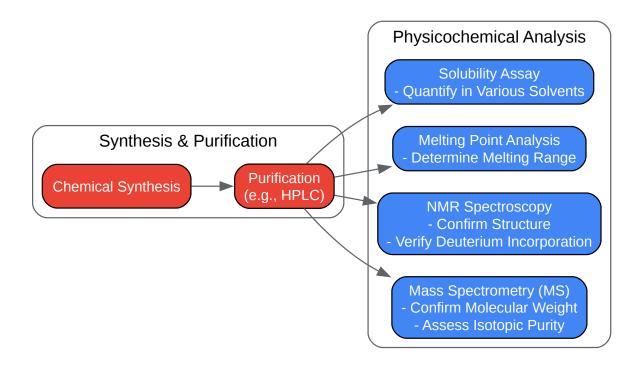

Property	Dihydrouracil-d4	Dihydrouracil
Molecular Formula	C4H2D4N2O2[1]	C4H6N2O2[2][3]
Molecular Weight	118.13 g/mol [1][2]	114.10 g/mol [2][3]
Appearance	White to off-white solid[1]	White solid[2]
Melting Point	Not explicitly reported	279 - 281 °C[3][4][5][6][7]
Water Solubility	Not explicitly reported	Soluble[2]
CAS Number	334473-41-5[1][2]	504-07-4[2]

Note: The melting point and solubility of deuterated compounds are often slightly different from their hydrogenated counterparts due to the kinetic isotope effect influencing intermolecular interactions.[8][9] However, specific experimental values for **Dihydrouracil-d4** are not widely published.

Biological Context: Uracil Catabolism

Dihydrouracil is a critical intermediate in the catabolic pathway of uracil, a fundamental component of nucleic acids.[10] This metabolic process, involving a sequence of three enzymatic reactions, ultimately converts uracil into beta-alanine, carbon dioxide, and ammonia. [10] The initial and rate-limiting step is the reduction of uracil to dihydrouracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[10] Understanding this pathway is crucial for drug development, particularly for fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU), which are metabolized by the same enzymes.[10]

Click to download full resolution via product page


Caption: The metabolic pathway of Uracil catabolism.

Experimental Protocols

The determination of the physical properties of **Dihydrouracil-d4** involves standard analytical chemistry techniques. The general methodologies are outlined below.

Workflow: Characterization of Dihydrouracil-d4

Click to download full resolution via product page

Caption: General workflow for synthesis and physical analysis.

A. Synthesis and Purification

The synthesis of Dihydrouracil and its analogs can be achieved through various organic chemistry methods, such as the Biginelli reaction or the reduction of uracil.[11][12][13] For deuterated variants, deuterium-labeled starting materials or reagents are incorporated.

 Reaction Setup: A suitable precursor is reacted under controlled conditions using deuterium sources.

- Purification: The crude product is purified to isolate **Dihydrouracil-d4**. High-Performance Liquid Chromatography (HPLC) is a common method for achieving high purity.
- B. Structural and Identity Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To confirm the chemical structure and the specific positions of deuterium incorporation.
 - Protocol: A sample of **Dihydrouracil-d4** is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d₆).[14] Both ¹H NMR and ²H NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals at the positions of deuteration confirms successful labeling. The ²H NMR will show signals corresponding to the incorporated deuterium atoms.[15] ¹³C NMR can also be used for structural elucidation.[3]
- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight and assess the isotopic purity of the compound.
 - Protocol: The sample is introduced into a mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the mass of **Dihydrouracil-d4** (118.13 Da). The isotopic distribution of this peak is analyzed to determine the percentage of deuterium incorporation.
- C. Determination of Physical Properties
- Melting Point Analysis:
 - Objective: To determine the temperature range over which the solid compound transitions to a liquid.
 - Protocol: A small amount of the purified, crystalline **Dihydrouracil-d4** is placed in a
 capillary tube and heated in a calibrated melting point apparatus. The temperature at
 which the substance begins to melt and the temperature at which it becomes completely
 liquid are recorded.

- Solubility Assay:
 - Objective: To determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol).
 - Protocol: An excess amount of **Dihydrouracil-d4** is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 504-07-4: Dihydrouracil | CymitQuimica [cymitquimica.com]
- 3. Dihydrouracil | C4H6N2O2 | CID 649 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrouracil 504-07-4 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]
- 7. 5,6-DIHYDROURACIL | 504-07-4 [chemicalbook.com]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of H/D isotopic effects on the physical properties of materials Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]
- 14. allanchem.com [allanchem.com]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Dihydrouracil-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396232#physical-properties-of-dihydrouracil-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com